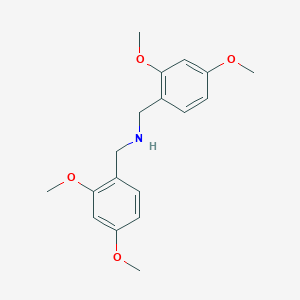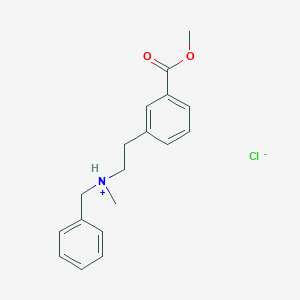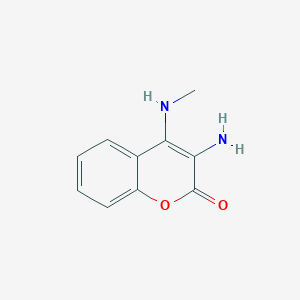
Coumarin, 3-amino-4-methylamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin, 3-amino-4-methylamino-, also known as 3-Amino-4-methylamino coumarin, is a chemical compound that belongs to the coumarin family. Coumarins are naturally occurring compounds found in many plants, and they have been used for medicinal purposes for centuries. Coumarin, 3-amino-4-methylamino- has gained attention in recent years due to its potential therapeutic properties. This compound has been studied extensively for its biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Wirkmechanismus
The mechanism of action of coumarin, 3-amino-4-methylamino- is not fully understood. However, research has shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation. Coumarin, 3-amino-4-methylamino- has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of coumarin, 3-amino-4-methylamino- have been studied extensively. Research has shown that this compound can reduce inflammation, protect against oxidative damage, and inhibit the growth of cancer cells. It has also been shown to have antibacterial and antifungal activity. Coumarin, 3-amino-4-methylamino- has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of coumarin, 3-amino-4-methylamino- is that it has been extensively studied for its potential therapeutic properties. This means that there is a large body of research available on this compound, which can help guide future research. However, one limitation of this compound is that its mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or mechanisms.
Zukünftige Richtungen
There are many potential future directions for research on coumarin, 3-amino-4-methylamino-. One area of interest is the use of this compound in the treatment of cancer. Research has shown that coumarin, 3-amino-4-methylamino- has antitumor properties, and it may be effective in treating various types of cancer. Another area of interest is the use of this compound in the treatment of Alzheimer's disease. Research has shown that coumarin, 3-amino-4-methylamino- has antioxidant properties, which can help protect against oxidative damage in the brain. Additionally, research on the mechanism of action of this compound may help identify new targets for drug development.
Synthesemethoden
Coumarin, 3-amino-4-methylamino- can be synthesized using a variety of methods. One common method involves the reaction of 3-acetylcoumarin with methylamine and ammonia in the presence of a catalyst. Another method involves the reaction of 3-nitrocoumarin with methylamine and hydrogen gas in the presence of a palladium catalyst. Both methods result in the formation of coumarin, 3-amino-4-methylamino-.
Wissenschaftliche Forschungsanwendungen
Coumarin, 3-amino-4-methylamino- has been studied extensively for its potential therapeutic properties. Research has shown that this compound has anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have antibacterial and antifungal activity. Coumarin, 3-amino-4-methylamino- has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
CAS-Nummer |
59288-10-7 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
3-amino-4-(methylamino)chromen-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-6-4-2-3-5-7(6)14-10(13)8(9)11/h2-5,12H,11H2,1H3 |
InChI-Schlüssel |
VUGQMTSDCGZIHF-UHFFFAOYSA-N |
SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)N |
Kanonische SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)N |
Andere CAS-Nummern |
59288-10-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




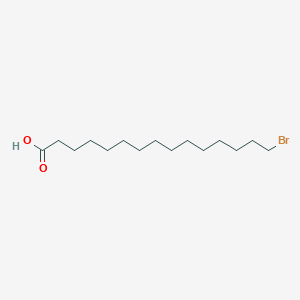
![1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol](/img/structure/B179507.png)
![2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B179509.png)
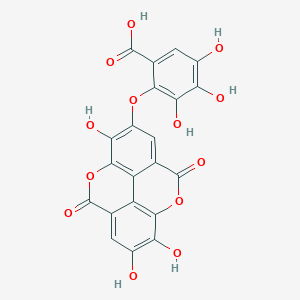


![1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B179524.png)


